3-Phenyl-1-oxaspiro[3.5]nonan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
7465-32-9 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-phenyl-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C14H16O2/c15-13-12(11-7-3-1-4-8-11)14(16-13)9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
DAISKYGEGTXZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 1 Oxaspiro 3.5 Nonan 2 One
Strategies for Oxetane (B1205548) Ring Construction
The formation of the strained four-membered ring is the pivotal step in the synthesis of 3-Phenyl-1-oxaspiro[3.5]nonan-2-one. Key methods involve cycloadditions, intramolecular ring-closing reactions, and organometallic additions.
[2+2] Cycloaddition Approaches
The [2+2] cycloaddition reaction is a direct and powerful method for the formation of four-membered rings. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a traditional route to oxetanes, though it can be limited by selectivity issues and the need for UV irradiation. nih.govacs.org For the synthesis of β-lactones (2-oxetanones), the reaction of a ketene (B1206846) with an aldehyde or ketone is a more common and effective approach.
In the context of this compound, this would involve the reaction of phenylketene with cyclohexanone (B45756). Phenylketene can be generated in situ from precursors like phenylacetyl chloride in the presence of a non-nucleophilic base such as triethylamine. The ketene then undergoes a [2+2] cycloaddition with the carbonyl group of cyclohexanone to form the spirocyclic β-lactone directly. While many catalytic asymmetric [2+2] cycloadditions yield cis-isomers, specific catalysts have been developed for the formation of trans-configured β-lactones, which could be relevant for controlling the stereochemistry of the phenyl group relative to the spiro junction. scite.ai
More recent advancements have utilized allenoates in Lewis base-catalyzed [2+2] cycloadditions to produce highly substituted oxetanes, demonstrating the ongoing evolution of this synthetic strategy. rsc.org
Intramolecular Ring Closing Reactions
Intramolecular cyclization is a fundamental strategy for forming cyclic structures, including strained rings like oxetanes. acs.org This approach typically involves the formation of an acyclic precursor containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. For the target molecule, the key intermediate would be a 1-(1-hydroxycyclohexyl)phenylacetic acid derivative.
The synthesis of this precursor can be achieved by reacting the enolate of a phenylacetate (B1230308) ester with cyclohexanone to form a β-hydroxy ester, followed by hydrolysis. The subsequent intramolecular ring closure to form the β-lactone can be promoted by various reagents. Classic methods like the use of benzenesulfonyl chloride in pyridine (B92270) or the Mitsunobu reaction (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) are effective for this type of lactonization. These reactions proceed via an intramolecular SN2 mechanism, where the carboxylate oxygen displaces an activated hydroxyl group to form the four-membered lactone ring. nih.gov
The kinetics of forming four-membered rings are generally slower compared to five- or six-membered analogues, often requiring high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. acs.org
Reformatsky Reaction-Based Syntheses of Spiro-Lactones
The Reformatsky reaction provides a robust and widely used method for synthesizing β-hydroxy esters, which are direct precursors to β-lactones. psiberg.com The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgbyjus.com The key advantage of this reaction is the generation of a zinc enolate, which is less basic and more tolerant of various functional groups than corresponding lithium or magnesium enolates. organic-chemistry.org
Oxidation-Mediated Lactone Formation
The formation of the lactone ring in this compound is fundamentally an intramolecular esterification, a process that can be achieved through various oxidation-state manipulations. A primary and direct method involves the cyclization of a precursor β-hydroxy acid, namely 2-(1-hydroxycyclohexyl)-2-phenylacetic acid. This transformation is effectively a dehydration reaction, which can be promoted by activating agents. One documented procedure utilizes benzenesulfonyl chloride in the presence of pyridine. molaid.com In this reaction, the benzenesulfonyl chloride activates the carboxylic acid, facilitating the nucleophilic attack by the tertiary hydroxyl group to close the four-membered lactone ring, yielding this compound with a reported yield of 80%. molaid.com
Another powerful, though less direct, oxidative method for lactone synthesis is the Baeyer-Villiger oxidation. This reaction typically involves the oxidation of a cyclic ketone with a peroxyacid to insert an oxygen atom adjacent to the carbonyl group, forming a lactone. While not directly reported for this compound, this method has been successfully used to create a chiral bicyclic lactone from a norbornanone derivative, highlighting its utility in forming complex lactones from readily available ketones. researchgate.net
More modern approaches include catalyst-free, photoinduced C-H insertion reactions. A temperature-regulated strategy has been developed to synthesize various spiro-β-lactones and β-lactams from α-diazo esters and amides. molaid.com This method relies on the generation of a carbene which then selectively inserts into a C-H bond to form the spirocyclic system, representing a highly efficient and atom-economical oxidative cyclization. molaid.com
Stereoselective and Asymmetric Synthesis of this compound and Related Analogues
Achieving stereochemical control is paramount in modern synthetic chemistry, particularly for creating compounds with potential biological activity. The synthesis of chiral spiro-lactones can be approached through several strategic platforms.
Chiral Pool Strategies
The chiral pool strategy leverages naturally occurring, inexpensive, and enantiomerically pure compounds, such as amino acids, carbohydrates, and terpenes, as starting materials for the synthesis of complex chiral molecules. nih.gov This approach incorporates a pre-existing stereocenter from the starting material, which guides the stereochemistry of the final product. For instance, the asymmetric synthesis of a chiral pyridazinone derivative was achieved in four steps starting from (R)-2-chloropropionyl chloride, a derivative of the chiral amino acid alanine. researchgate.net Although a specific chiral pool synthesis for this compound is not prominently documented, the principle could be applied by starting with a chiral derivative of phenylacetic acid or by utilizing a chiral auxiliary strategy derived from natural products to guide the spirocyclization.
Catalytic Asymmetric Approaches (e.g., organocatalysis, transition metal catalysis)
Catalytic asymmetric synthesis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to induce asymmetry. N-Heterocyclic Carbenes (NHCs), for example, have emerged as powerful organocatalysts. They have been successfully employed in the synthesis of isoflavones through a domino catalysis approach, demonstrating their utility in constructing heterocyclic systems. researchgate.net Such strategies are noted for being tolerant to air and water, adding to their practical appeal. researchgate.net
Transition Metal Catalysis: Chiral transition metal complexes are widely used for a vast range of asymmetric transformations. For example, chiral vanadyl complexes have been used to catalyze the asymmetric 1,2-oxytrifluoromethylation of styrenes to produce chiral quinazolinones with high enantiomeric excesses (up to 84% ee). nih.gov Similarly, palladium-catalyzed reactions, such as the asymmetric hydrosilation of norbornene using a chiral MOP ligand, have been used to create chiral intermediates for lactone synthesis with excellent stereocontrol. researchgate.net These examples underscore the power of transition metal catalysis in creating complex chiral architectures.
| Catalyst Type | Catalyst/Ligand Example | Reaction Type | Substrate Example | Result |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Domino Annulation | Phenacyl bromides and salicylaldehydes | Synthesis of Isoflavones researchgate.net |
| Transition Metal | Chiral Vanadyl Complex | Asymmetric Cross-Coupling | Styrenes and 3-Hydroxy-quinazolinones | Chiral quinazolinones (up to 84% ee) nih.gov |
| Transition Metal | (S)-MOP Pd-Complex | Asymmetric Hydrosilation | Norbornene | Chiral norborneol derivative researchgate.net |
Diastereoselective Control in Spirocyclization
When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselective control. This is a key strategy in the synthesis of complex cyclic systems. An analogous case is the synthesis of substituted 2-azaspiro[3.5]nonan-1-ones (spiro-β-lactams). lookchem.com In this synthesis, the intramolecular alkylation of a chiral C-4 substituted 2-azetidinone enolate proceeds with high diastereoselectivity. lookchem.com The incoming electrophile approaches the enolate from the face opposite (trans) to the bulky C-4 substituent due to steric hindrance. lookchem.com This substrate-controlled mechanism dictates the relative stereochemistry of the newly formed ring, a principle that is directly applicable to controlling the stereochemistry during the spirocyclization step in the synthesis of this compound analogues.
Green Chemistry Aspects in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This includes using alternative solvents, renewable starting materials, and energy-efficient methods.
Solvent-Free or Aqueous Media Reactions
A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives.
Solvent-Free Reactions: Techniques such as grinding and microwave irradiation can facilitate reactions in the solid phase without any solvent. researchgate.net These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures.
Alternative Solvents: When a solvent is necessary, green alternatives are sought. Polyethylene (B3416737) glycol (PEG-400) has been used as a recyclable green solvent for the synthesis of various heterocyclic compounds, including 2-phenyl-2H-indazoles and quinazolines. researchgate.netnih.gov The synthesis of 2H-indazoles was achieved using a heterogeneous copper oxide nanoparticle catalyst supported on activated carbon (CuO@C) in PEG-400, demonstrating a doubly green approach with a sustainable solvent and a recyclable catalyst. nih.gov Another example involves using bleaching earth clay as a recyclable catalyst in PEG-400 for the synthesis of indol-2-ones. researchgate.net
| Green Approach | Reaction/Product | Catalyst | Solvent/Conditions | Benefit |
| Heterogeneous Catalysis | Synthesis of 2H-indazoles | CuO Nanoparticles on Activated Carbon | PEG-400 | Recyclable catalyst and solvent nih.gov |
| Alternative Solvent | Synthesis of indol-2-ones | Bleaching Earth Clay | PEG-400 | Recyclable catalyst and green solvent researchgate.net |
| Solvent-Free | Synthesis of Imidazoles | Acidic Media | Grinding, Microwave Irradiation | Energy efficient, no solvent waste researchgate.net |
Catalyst Design for Sustainable Production
The sustainable synthesis of this compound, a complex spiro-β-lactone, is an area of growing interest, focusing on the development of catalytic systems that are not only efficient and selective but also environmentally benign. Research efforts are directed towards methodologies that minimize waste, utilize safer solvents, and enable catalyst recycling. Prime strategies include rhodium-catalyzed intramolecular C-H insertion reactions and the catalytic cyclization of hydroxy acid precursors.
A highly promising route for the construction of the spiro-β-lactone core of this compound involves the intramolecular C-H insertion of a corresponding α-aryl-α-diazo ester. This reaction is typically mediated by dirhodium catalysts, which have demonstrated high efficacy in promoting the formation of the strained four-membered lactone ring.
The choice of catalyst and reaction conditions is critical for the efficiency and selectivity of this transformation. Dirhodium catalysts, in particular, are adept at generating rhodium carbenoid intermediates from diazo precursors, which then undergo intramolecular C-H insertion to form the desired product. Studies on analogous α-aryl-α-diazo carboxylates have shown that the reaction is sensitive to both the electronic properties of the substrate and the steric and electronic nature of the ligands on the dirhodium catalyst. thieme-connect.deorganic-chemistry.orgnih.gov
For instance, research on similar systems has indicated that solvents like toluene (B28343) are often more effective than chlorinated solvents such as dichloromethane. nih.gov The reaction temperature also plays a crucial role, with reactions often proceeding rapidly at room temperature. nih.gov Furthermore, the electronic nature of the substituents on the phenyl ring can influence the reaction yield, with electron-donating groups sometimes leading to reduced yields. nih.gov
From a sustainability perspective, the development of recyclable rhodium catalysts is a key objective. While not yet specifically applied to the synthesis of this compound, research into rhodium catalysis in green solvents offers a promising path forward. Aqueous micellar solutions and polyethylene glycol (PEG) derivatives have been explored as alternative solvent systems that can facilitate catalyst recovery and reuse. rsc.orgrsc.org Nanoparticle-supported rhodium catalysts also present a viable strategy for creating heterogeneous systems that can be easily separated from the reaction mixture and recycled. nih.govnih.govacs.org
Below is a data table summarizing research findings on rhodium-catalyzed C-H insertion reactions for the formation of β-lactones from analogous α-aryl-α-diazo carboxylates, which can inform the catalyst design for the sustainable production of this compound.
| Catalyst | Substrate Type | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (trans/cis) | Ref. |
| Rh₂(OAc)₄ | α-(2-bromophenyl)-α-diazocarboxylates | Benzene (B151609) | 80 | 41-68 | 75:25 to 96:4 | thieme-connect.de |
| Rh₂(OAc)₄ | α-aryl-α-diazo ketone | Toluene | RT | High | - | nih.gov |
| Rh₂(OAc)₄ | α-aryl-α-diazo ketone | Dichloromethane | RT | Moderate | - | nih.gov |
An alternative pathway to this compound is the intramolecular cyclization of its precursor, 2-(1-hydroxycyclohexyl)-2-phenylacetic acid. The synthesis of this precursor has been documented through various methods, including the reaction of cyclohexene (B86901) with a benzoylformic acid ester in the presence of a Lewis acid, followed by hydrolysis and reduction. google.comgoogle.com Another route involves the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide, followed by hydrolysis. google.com The direct, catalytic intramolecular lactonization of 2-(1-hydroxycyclohexyl)-2-phenylacetic acid to form the spiro-β-lactone is a subject that warrants further investigation for the development of sustainable catalytic methods.
Chemical Reactivity and Transformations of 3 Phenyl 1 Oxaspiro 3.5 Nonan 2 One
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The high ring strain of the oxetane portion of 3-Phenyl-1-oxaspiro[3.5]nonan-2-one makes it prone to ring-opening reactions under various conditions. These reactions relieve the strain and lead to the formation of more stable, acyclic products.
Nucleophilic Ring Opening
The β-lactone structure within this compound is susceptible to attack by nucleophiles. The reaction can proceed via two main pathways, leading to either acylation or alkylation of the nucleophile. nih.gov The specific outcome is influenced by the nature of the nucleophile, in accordance with the principles of Hard and Soft Acids and Bases (HSAB) theory. nih.gov
Hard nucleophiles, such as primary amines, tend to attack the hard electrophilic acyl carbon of the lactone, resulting in acylation and the formation of an amide. nih.gov Conversely, softer nucleophiles, like thiols, are more likely to attack the softer electrophilic carbon of the oxetane ring, leading to alkylation. nih.gov The reactivity of β-propiolactone, a related structure, has been studied with various nucleophiles, including water, amines, alcohols, and thiols. nih.gov For instance, its reaction with nucleobase analogues has been shown to result in modifications, highlighting the electrophilic nature of the strained ring. nih.gov
| Nucleophile Type | Probable Site of Attack | Resulting Product Type |
| Hard (e.g., RNH₂) | Acyl Carbon | Acylation (Amide formation) |
| Soft (e.g., RSH) | Oxetane Carbon | Alkylation |
This table illustrates the expected regioselectivity of nucleophilic attack on the β-lactone moiety based on HSAB theory.
Acid-Catalyzed Ring Opening
In the presence of an acid catalyst, the oxetane ring of this compound can be activated towards nucleophilic attack. Protonation of the ether oxygen increases the electrophilicity of the ring carbons, facilitating cleavage of the C-O bond. This mechanism is common for strained ether rings. The regioselectivity of the subsequent nucleophilic attack would be influenced by the electronic and steric effects of the phenyl and spiro-cyclohexyl groups.
Photo-induced Ring Transformations
Photochemical reactions offer a pathway to unique transformations of cyclic ketones and lactones. While specific studies on this compound are not prevalent, the photochemistry of related β,γ-unsaturated ketones and α-phenyl ketones has been investigated. researchgate.net Irradiation can induce rearrangements and cycloadditions. For instance, photomediated processes have been developed for the synthesis of β-lactones and β-lactams, demonstrating that light can be a tool to induce complex rearrangements in these four-membered ring systems. nih.govacs.org The phenyl group in the target molecule could play a role in absorbing light and directing the photochemical pathway.
Reactions Involving the Lactone Carbonyl Group
The lactone carbonyl group in this compound is a key site for chemical modifications, behaving in a manner analogous to acyclic esters, but with reactivity enhanced by the ring strain.
Hydrolysis and Esterification
Like other lactones, this compound is expected to undergo hydrolysis under either acidic or basic conditions to yield a γ-hydroxy carboxylic acid. The reaction with water, a nucleophile, can lead to the formation of 3-hydroxypropionic acid derivatives, a reaction well-documented for the parent β-propiolactone. nih.gov Esterification, or more precisely transesterification, can occur when the lactone is treated with an alcohol, particularly in the presence of an acid or base catalyst, leading to the corresponding ester of the γ-hydroxy acid.
| Reaction | Reagents | Product Type |
| Hydrolysis | Water (acid or base catalyst) | γ-Hydroxy carboxylic acid |
| Transesterification | Alcohol (acid or base catalyst) | γ-Hydroxy ester |
This table summarizes the expected products from the reaction of the lactone carbonyl group with common nucleophiles.
Reduction Strategies
The lactone functionality can be reduced to either a diol or a cyclic ether, depending on the reducing agent and reaction conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the carbonyl group to a hydroxyl group, leading to the formation of a diol after ring opening. More selective reducing agents might allow for the reduction of the carbonyl group without cleaving the oxetane ring, although this would be challenging due to the inherent strain.
Trans-Lactonization Processes
Trans-lactonization, the conversion of one lactone into another, can occur through intramolecular rearrangement or intermolecular reactions. In the context of this compound, such processes could involve the expansion or contraction of the lactone ring or transfer of the lactone functionality.
Intramolecular rearrangements of β-lactones are known to occur under thermal or photochemical conditions. For instance, the Zimmerman–O'Connell–Griffin rearrangement, a photomediated 1,5-aryl rearrangement of 1,2-dibenzoyl ethylenes, has been utilized to synthesize substituted β-lactones. acs.orgnih.govacs.org This type of rearrangement involves the formation of a ketene (B1206846) intermediate through a spiro radical, which can then be trapped. nih.govacs.org While not a direct trans-lactonization in the intermolecular sense, it represents a pathway to different lactone structures from precursors that could be related to our target molecule.
Another relevant transformation is the dyotropic rearrangement of β-lactones, which can lead to the formation of γ-lactones. This process, often mediated by Lewis acids, involves the simultaneous or stepwise migration of two substituents. Although specific studies on this compound are not available, related systems demonstrate this reactivity. The principal reactivity modes of β-lactones include rearrangement leading to ring expansion. clockss.org
| Reaction Type | Conditions | Product Type | Key Features |
| Photochemical Rearrangement | Visible light irradiation | Substituted β-lactones | Proceeds via a ketene intermediate; high diastereoselectivity has been observed in related systems. acs.orgnih.govacs.org |
| Dyotropic Rearrangement | Lewis acid catalysis | γ-Lactones | Involves 1,2-shifts of substituents; can lead to ring expansion. clockss.org |
Functionalization of the Phenyl Substituent
The phenyl group of this compound is amenable to a variety of functionalization reactions common to aromatic compounds, including electrophilic aromatic substitution and cross-coupling reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. byjus.commasterorganicchemistry.comlibretexts.org The substituent already present on the ring governs the position of the incoming electrophile. The 1-oxaspiro[3.5]nonan-2-one moiety attached to the phenyl ring at the 3-position is an alkyl-type substituent. Alkyl groups are generally activating and ortho-, para-directing. Therefore, electrophilic substitution on this compound is expected to yield primarily ortho- and para-substituted products.
A common example of EAS is the Friedel-Crafts reaction. byjus.commasterorganicchemistry.comlibretexts.org Friedel-Crafts acylation, for instance, introduces an acyl group onto the aromatic ring. libretexts.org In a related context, the intramolecular rearrangement of phenyl acetate (B1210297) to o- and p-hydroxy acetophenone (B1666503) in the presence of anhydrous AlCl₃, known as the Fries rearrangement, demonstrates the propensity for substitution at these positions. youtube.com The alkylation of benzene (B151609) with γ-valerolactone catalyzed by aluminum bromide also highlights the reactivity of lactones in Friedel-Crafts type reactions. rsc.org
| Reaction | Reagents | Expected Products |
| Nitration | HNO₃, H₂SO₄ | o-Nitro- and p-nitro- substituted derivatives |
| Halogenation | Br₂, FeBr₃ | o-Bromo- and p-bromo- substituted derivatives |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | o-Acyl- and p-acyl- substituted derivatives |
| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | o-Alkyl- and p-alkyl- substituted derivatives |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the phenyl substituent. The Suzuki-Miyaura and Heck reactions are prominent examples.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgsandiego.eduyoutube.com To apply this to this compound, the phenyl ring would first need to be halogenated (e.g., brominated) via electrophilic aromatic substitution. The resulting aryl bromide could then be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or alkyl groups. The reaction is known for its tolerance of a wide range of functional groups. sandiego.edu
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyoutube.comnih.govyoutube.com Similar to the Suzuki coupling, this would require prior halogenation of the phenyl ring. The Heck reaction is particularly useful for introducing alkenyl substituents and generally exhibits high stereoselectivity for the trans product. organic-chemistry.orgyoutube.com
| Reaction | Required Substrate | Coupling Partner | Catalyst/Base | Product |
| Suzuki-Miyaura Coupling | Aryl halide (e.g., bromo derivative) | Boronic acid (R-B(OH)₂) | Pd catalyst, Base (e.g., K₂CO₃) | Biaryl or alkyl-aryl derivative |
| Heck Reaction | Aryl halide (e.g., bromo derivative) | Alkene (H₂C=CHR) | Pd catalyst, Base (e.g., Et₃N) | Stilbene derivative |
Modifications of the Cyclohexane (B81311) Ring System
The cyclohexane portion of the spirocycle presents opportunities for further functionalization, which can be challenging due to the relative inertness of C-H bonds. However, modern synthetic methods offer pathways for stereoselective modifications and ring alterations.
The direct and selective functionalization of C-H bonds in cyclic alkanes is a significant area of research. Catalyst-controlled C-H functionalization can achieve high site- and stereoselectivity, even in unactivated systems like cyclohexane derivatives. nih.gov These methods often employ transition metal catalysts, such as rhodium or palladium, to direct the insertion of carbenes or other reactive species into specific C-H bonds. While no specific examples for this compound are documented, the principles of directed or catalyst-controlled C-H activation could foreseeably be applied to introduce new functional groups onto the cyclohexane ring with stereocontrol. The development of stereoselective synthetic methods for spirocyclic oxindoles highlights the progress in controlling stereochemistry in complex spiro systems. rsc.orgrsc.org
The spirocyclic nature of this compound could lend itself to unique ring alterations and rearrangements. Ring expansion of spirocycles derived from 3-oxetanone (B52913) has been reported as a facile route to saturated nitrogen heterocycles. nih.gov Although this involves a different heteroatom, it demonstrates the potential for ring expansion in related spirocyclic systems. Computational studies on the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion have shown that a ring-expanding 1,2-shift of a carbon atom is thermodynamically favored over an oxygen shift, suggesting a preference for certain rearrangement pathways in similar spirocyclic cations. rsc.org Such rearrangements could potentially be initiated by treatment with strong acids or Lewis acids, leading to novel carbocyclic or heterocyclic frameworks.
Derivatization Strategies for Advanced Chemical Entities
The inherent reactivity of the lactone ring and the potential for functionalization of the cyclohexane and phenyl moieties make this compound a versatile building block for the construction of diverse and complex molecular architectures. The following sections explore specific strategies for its derivatization.
Synthesis of Spiro-Fused Heterocycles
The synthesis of spiro-fused heterocycles from this compound can be envisioned through reactions that involve the opening of the lactone ring by binucleophiles. A general approach would involve the reaction of the spiro-lactone with a reagent containing two nucleophilic centers, which, after initial ring opening, can undergo a subsequent intramolecular cyclization to form a new heterocyclic ring fused at the spiro center.
While specific examples for this compound are not extensively documented in the literature, related transformations provide a conceptual framework. For instance, the reactions of substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles have been reported to proceed through the formation of a p-quinone methide intermediate, followed by a 1,6-addition of the nucleophile. mdpi.com This suggests that the lactone ring of this compound could be susceptible to nucleophilic attack, initiating a cascade of reactions that could be harnessed for the synthesis of spiro-heterocycles.
Potential binucleophiles for such transformations could include, but are not limited to, hydrazines, hydroxylamines, ureas, and thioureas, which could lead to the formation of pyrazolidinone, isoxazolidinone, hydantoin, and thiohydantoin derivatives, respectively. The reaction conditions would likely require careful optimization to control the regioselectivity of the initial nucleophilic attack and to facilitate the subsequent cyclization step.
A hypothetical reaction scheme for the synthesis of a spiro-fused pyrazolidinone is presented below:
| Reactant 1 | Reactant 2 | Product | Description |
| This compound | Hydrazine (B178648) | Spiro[cyclohexane-1,3'-pyrazolidine]-5'-one, 2'-phenyl | The reaction would be initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbonyl carbon of the lactone, leading to ring opening. Subsequent intramolecular condensation between the remaining nitrogen atom and the newly formed ester or carboxylic acid would yield the spiro-fused pyrazolidinone. |
Further research is required to explore the feasibility of these and other related transformations for the synthesis of novel spiro-fused heterocyclic systems derived from this compound.
Preparation of Polycyclic Systems Incorporating the Spiro[3.5]nonane Core
The construction of polycyclic systems from this compound represents another avenue for the creation of advanced chemical entities. Such transformations would likely involve intramolecular reactions where a functional group on the phenyl ring or the cyclohexane ring participates in a cyclization event.
One potential strategy could involve the introduction of a reactive functional group onto the phenyl ring, followed by an intramolecular reaction with the lactone or the cyclohexane ring. For example, the introduction of a nucleophilic group at the ortho position of the phenyl ring could lead to an intramolecular cyclization onto the lactone carbonyl, forming a new fused ring system.
Alternatively, reactions that promote the opening of the lactone ring could generate intermediates that are poised for subsequent cyclization to form polycyclic structures. For instance, a Friedel-Crafts type reaction could be envisioned where the phenyl ring acts as an internal nucleophile, attacking a carbocation generated on the cyclohexane ring, leading to the formation of a new carbon-carbon bond and a polycyclic system.
While direct examples of such transformations starting from this compound are scarce, the principles of intramolecular cyclization are well-established in organic synthesis. The successful application of these principles to the derivatization of this spirocyclic lactone would open up new avenues for the synthesis of complex and potentially biologically active polycyclic molecules.
A hypothetical reaction for the preparation of a polycyclic system is outlined in the table below:
| Starting Material | Reagent/Condition | Intermediate | Product | Description |
| 3-(2-Aminophenyl)-1-oxaspiro[3.5]nonan-2-one | Acid catalyst | Acylium ion intermediate | Fused polycyclic lactam | Intramolecular acylation of the amino group onto the lactone carbonyl would lead to the formation of a new fused lactam ring, resulting in a polycyclic system. |
The development of such synthetic strategies would significantly enhance the utility of this compound as a versatile scaffold for the construction of diverse and intricate molecular architectures.
Structural Characterization Methodologies for 3 Phenyl 1 Oxaspiro 3.5 Nonan 2 One
Spectroscopic Techniques for Elucidation
The determination of the molecular structure of 3-Phenyl-1-oxaspiro[3.5]nonan-2-one, which features a spirocyclic system containing a β-lactone ring fused to a cyclohexane (B81311) ring and a phenyl substituent, relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, reveals the complete structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed picture of the atomic connectivity and spatial arrangement can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide crucial information about the number of different types of protons and their immediate electronic environment. The phenyl group would typically exhibit signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the C3 position, adjacent to the phenyl group and the carbonyl, would likely appear as a distinct singlet or a multiplet depending on its coupling with neighboring protons. The protons of the cyclohexane ring would give rise to a complex series of overlapping multiplets in the aliphatic region (δ 1.0-2.5 ppm), reflecting their diastereotopic nature within the rigid spirocyclic system.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms. The carbonyl carbon of the β-lactone ring is expected to have a characteristic chemical shift in the range of δ 160-180 ppm. The spiro carbon, being a quaternary center, would also have a unique and typically less intense signal. The carbons of the phenyl group would appear in the aromatic region (δ 120-140 ppm), while the carbons of the cyclohexane ring would be found in the aliphatic region (δ 20-40 ppm). The specific chemical shifts provide insight into the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (C2) | - | 165-175 |
| CH-Ph (C3) | 4.5-5.5 | 60-70 |
| Spiro-C (C4) | - | 80-90 |
| Cyclohexane CH₂ | 1.2-2.5 | 20-40 |
| Phenyl C-H | 7.2-7.5 | 125-130 |
| Phenyl C (ipso) | - | 135-145 |
Note: The table above presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values are required for a definitive assignment.
To unravel the complex spin systems and confirm the connectivity, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cyclohexane ring and confirming the relationship between protons on adjacent carbons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, providing an unambiguous assignment of the protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be vital in determining the stereochemistry of the molecule, particularly the relative orientation of the phenyl group with respect to the cyclohexane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the most characteristic absorption would be the strong carbonyl (C=O) stretching vibration of the β-lactone ring. Due to the ring strain, this band is expected to appear at a high frequency, typically in the range of 1820-1840 cm⁻¹. Other significant absorptions would include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and the C=C stretching vibrations of the phenyl ring.
Table 2: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| β-Lactone | C=O stretch | 1820 - 1840 (strong) |
| Phenyl Ring | C=C stretch | 1450 - 1600 (variable) |
| Aliphatic CH₂ | C-H stretch | 2850 - 2960 (strong) |
| Aromatic C-H | C-H stretch | 3000 - 3100 (variable) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For this compound (C₁₄H₁₆O₂), the molecular ion peak [M]⁺ would be expected at m/z 216.1150 (calculated). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of CO₂ from the β-lactone ring, a characteristic fragmentation for this class of compounds, leading to a significant fragment ion. Other fragmentations could involve the phenyl group and the cyclohexane ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl group in this compound would be the primary chromophore. It would be expected to exhibit characteristic absorptions in the UV region, typically around 254-265 nm, corresponding to the π → π* transitions of the aromatic ring. The carbonyl group of the lactone may also show a weak n → π* transition at a longer wavelength, though it might be obscured by the stronger absorptions of the phenyl ring.
Diffraction Techniques for Absolute and Relative Stereochemistry
Diffraction methods are unparalleled in their ability to provide a definitive map of atomic positions in a crystalline solid, thereby establishing both the relative and absolute stereochemistry of a chiral molecule.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the molecular structure of crystalline compounds. This technique involves irradiating a single crystal of the substance with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be precisely determined.
For this compound, an SCXRD analysis would provide unequivocal proof of its constitution and configuration. The analysis would confirm the connectivity of the atoms, detailing the spirocyclic junction between the oxetan-2-one and cyclohexane rings. Furthermore, it would establish the relative orientation of the phenyl group at the 3-position with respect to the spiro center.
If the compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the chiral center at the spiro carbon and the carbon atom bearing the phenyl group. This would definitively assign the (R) or (S) configuration to each stereocenter.
As of the current literature review, specific crystallographic data for this compound, such as unit cell dimensions, space group, and atomic coordinates, are not publicly available.
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration
Chiroptical methods are essential for characterizing chiral molecules in solution. These techniques rely on the differential interaction of enantiomers with polarized light and are crucial for determining enantiomeric purity and assigning absolute configuration, often in conjunction with computational chemistry.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure and absolute configuration.
For this compound, the ECD spectrum would be dominated by electronic transitions associated with the phenyl chromophore and the lactone group. The sign and intensity of the Cotton effects would be directly related to the spatial arrangement of these groups. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both possible enantiomers, the absolute configuration can be confidently assigned.
Detailed experimental ECD spectral data for this compound is not reported in the available scientific literature.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information similar to an ECD spectrum, as the two are related by the Kronig-Kramers transforms. The ORD curve of this compound would exhibit plain or anomalous dispersion curves depending on the presence of chromophores absorbing in the measured spectral range.
The specific rotation, a single-wavelength measurement (typically at the sodium D-line, 589 nm), is a fundamental property of a chiral substance and is used to quantify the enantiomeric excess of a sample. However, a full ORD spectrum provides more detailed structural information. Similar to ECD, the comparison of experimental ORD curves with those predicted for the different stereoisomers can be used to assign the absolute configuration.
Specific optical rotation values or full ORD spectra for this compound are not found in the reviewed literature.
Theoretical and Computational Studies of 3 Phenyl 1 Oxaspiro 3.5 Nonan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Phenyl-1-oxaspiro[3.5]nonan-2-one. These methods provide insights into the electronic structure, molecular geometry, and energetic properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure and optimizing the geometry of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (ground state geometry).
A typical DFT study would involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ) to solve the Kohn-Sham equations. The output of such a calculation would provide key parameters, which are hypothetically presented in the table below for illustrative purposes.
| Property | Calculated Value | Description |
|---|---|---|
| Total Energy | -X.XXXX Hartrees | The total electronic energy of the molecule in its optimized geometry. |
| Dipole Moment | Y.YY Debye | A measure of the molecule's overall polarity. |
| HOMO Energy | -A.AA eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | +B.BB eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | C.CC eV | The energy difference between the HOMO and LUMO, related to the molecule's kinetic stability and reactivity. |
Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.
The geometry optimization would also yield precise bond lengths and angles. For instance, the strained four-membered β-lactone ring would be of particular interest, with expected deviations from ideal bond angles.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate energies and properties, albeit at a greater computational cost.
For this compound, ab initio calculations would be crucial for obtaining highly accurate energetic data and for studying phenomena where electron correlation effects are significant.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexane (B81311) ring and the orientation of the phenyl substituent give rise to multiple possible conformations for this compound. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them.
The 1-oxaspiro[3.5]nonan-2-one core contains a strained four-membered β-lactone ring fused to a six-membered cyclohexane ring. The ring strain energy (RSE) is a measure of the destabilization of a cyclic molecule compared to a corresponding acyclic reference. The RSE of the β-lactone ring is a significant contributor to its reactivity.
The RSE can be calculated computationally using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, minimizing errors in the calculated energy difference. A hypothetical isodesmic reaction for estimating the RSE is shown below:
This compound + Propane + Ethyl Acetate (B1210297) → Cyclohexane + 2-Phenylpropanoic acid + Ethane
The enthalpy change of this reaction would provide an estimate of the strain energy.
Computational methods would be used to calculate the relative energies of different conformers. A potential energy surface scan, where the dihedral angles defining the phenyl group orientation and the cyclohexane ring puckering are systematically varied, would reveal the global and local energy minima.
| Conformer | Cyclohexane Conformation | Phenyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | +X.X |
| 3 | Twist-Boat | Equatorial | +Y.Y |
| 4 | Twist-Boat | Axial | +Z.Z |
Note: The values in this table are placeholders and represent a simplified model. Actual conformational analysis would be more complex.
Reaction Mechanism Elucidation
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest would be its formation, for example, via the cycloaddition of a phenylketene with cyclohexanone (B45756).
DFT calculations could be used to model the reaction pathway, identifying the transition state structure for the [2+2] cycloaddition. The calculated activation barrier would provide insight into the reaction kinetics. Furthermore, the model could be used to explain the observed stereoselectivity of the reaction. The influence of catalysts or different solvent environments on the reaction mechanism could also be simulated.
Transition State Calculations for Key Synthetic Steps
The synthesis of β-lactones, including spirocyclic derivatives such as this compound, often proceeds through a [2+2] cycloaddition reaction. Transition state calculations, typically employing Density Functional Theory (DFT), are crucial for elucidating the intricate mechanisms of these reactions.
Researchers utilize computational methods to model the potential energy surface of the reaction, identifying the structures of transition states and intermediates. For instance, in the context of a Lewis acid-promoted [2+2] cycloaddition, calculations can determine whether the reaction follows a concerted or a stepwise pathway. acs.org A concerted, asynchronous mechanism, where the two new covalent bonds form at different rates, is often favored for the formation of β-lactones. rsc.org
Computational studies can compare the activation energies of different possible pathways, such as a direct [2+2] cycloaddition versus a stepwise aldol-lactonization process, to determine the most likely reaction mechanism. rsc.org DFT calculations have been successfully used to show that for certain ene-ketenes, the intramolecular [2+2] cycloaddition is a concerted process. pku.edu.cn These theoretical investigations provide a molecular-level understanding of the bond-forming events that lead to the spiro-β-lactone core.
Table 1: Hypothetical Transition State Calculation Data for a Key Synthetic Step
| Parameter | Value | Description |
| Method | DFT (B3LYP/6-31G*) | Level of theory used for the calculation. |
| Reactants | Phenylketene + Cyclohexanone | Starting materials for the cycloaddition. |
| Transition State | TS1 | The calculated transition state structure. |
| Activation Energy (ΔG‡) | 25.8 kcal/mol | The free energy barrier for the reaction. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |
| Key Bond Distances | C-C: 2.1 Å, C-O: 2.3 Å | The forming bond lengths in the transition state. |
Computational Modeling of Selectivity (Regio-, Diastereo-, Enantioselectivity)
When multiple stereoisomers can be formed during a reaction, computational modeling is an invaluable tool for predicting and explaining the observed selectivity. For the synthesis of this compound, which contains a chiral spirocenter, understanding the factors that control enantioselectivity is particularly important.
Computational studies can model the transition states leading to different stereoisomeric products. By comparing the relative energies of these transition states, the major product can be predicted. For example, in catalytic enantioselective syntheses, DFT calculations can model the interaction of the substrates with a chiral catalyst to rationalize the observed enantiomeric excess. rsc.org
In the case of spiro-β-lactone formation, diastereoselectivity can also be a key factor. Computational models can assess the steric and electronic interactions in the transition state that favor the formation of one diastereomer over another. scispace.com For instance, the facial selectivity of the attack of a ketene (B1206846) onto a cyclic ketone can be rationalized by analyzing the energies of the competing transition state structures.
Spectroscopic Property Prediction via Computational Methods
Computational chemistry allows for the accurate prediction of spectroscopic data, which is essential for the characterization of novel compounds like this compound.
NMR Chemical Shift Prediction
Predicting Nuclear Magnetic Resonance (NMR) spectra through computational methods has become a standard tool in structural elucidation. youtube.com The process typically involves optimizing the molecular geometry of the compound using DFT and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov
The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). This can be done using a linear scaling approach where the calculated shieldings are plotted against experimental shifts for a set of known compounds to derive a scaling equation. youtube.com These predicted spectra can then be compared to experimental data to confirm the structure of the synthesized molecule. researchgate.net For complex molecules, this can be a powerful method to distinguish between possible isomers. youtube.com
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C2 (C=O) | 170.5 | H3 | 4.85 (s) |
| C3 | 75.2 | H (ortho) | 7.45 (d) |
| C4 | 85.1 | H (meta) | 7.30 (t) |
| C5, C9 | 35.8 | H (para) | 7.20 (t) |
| C6, C8 | 22.1 | H5, H9 (ax) | 1.80 (m) |
| C7 | 25.4 | H5, H9 (eq) | 1.65 (m) |
| C (ipso) | 135.0 | H6, H8 (ax) | 1.55 (m) |
| C (ortho) | 128.9 | H6, H8 (eq) | 1.40 (m) |
| C (meta) | 128.5 | H7 (ax) | 1.70 (m) |
| C (para) | 129.7 | H7 (eq) | 1.50 (m) |
Vibrational Frequency Analysis (IR)
Computational methods are also used to predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. arxiv.org After geometry optimization, a frequency calculation is performed at the same level of theory. The resulting vibrational modes and their intensities can be used to generate a theoretical IR spectrum.
A key feature in the IR spectrum of this compound would be the carbonyl (C=O) stretching frequency of the β-lactone ring. The position of this band is highly characteristic of the ring size; four-membered lactones typically show a C=O stretch at a high wavenumber, often above 1800 cm⁻¹. pg.edu.pl Computational analysis can predict this frequency and help to confirm the presence of the β-lactone ring in an experimental spectrum. Calculated frequencies are often scaled by an empirical factor to better match experimental values due to approximations in the theoretical methods and the neglect of anharmonicity. nih.gov
Table 3: Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=O Stretch (β-lactone) | 1835 | Strong |
| C-O Stretch | 1180 | Strong |
| C-H Stretch (Aromatic) | 3060 | Medium |
| C-H Stretch (Aliphatic) | 2950-2850 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600, 1495 | Medium |
Advanced Synthetic Applications of 3 Phenyl 1 Oxaspiro 3.5 Nonan 2 One As a Chemical Building Block
A Gateway to Complex Organic Molecules
The inherent ring strain of the β-lactone ring in 3-Phenyl-1-oxaspiro[3.5]nonan-2-one makes it a reactive intermediate, amenable to a variety of ring-opening and rearrangement reactions. This reactivity is the cornerstone of its utility in constructing elaborate molecular structures.
Precursors for Polycyclic Scaffolds
While direct, extensively documented examples of synthesizing complex polycyclic scaffolds from this compound are not abundant in publicly available literature, the inherent reactivity of this molecule suggests several potential pathways. The thermal or photochemical decarboxylation of β-lactones is a known method for generating alkenes. In the case of this compound, this could lead to the formation of a highly reactive exocyclic alkene, 1-cyclohexylidene-1-phenylethylene. This intermediate could then participate in various cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, with suitable dienophiles or other unsaturated partners to construct polycyclic systems.
Furthermore, transition metal-catalyzed reactions could offer another avenue. Catalysts could facilitate ring-opening followed by intramolecular C-H activation or cyclization cascades, leading to the formation of fused or bridged polycyclic structures. The phenyl group and the cyclohexyl ring provide handles for directing such transformations and for further functionalization of the resulting polycyclic core.
Construction of Advanced Heterocyclic Systems
The electrophilic nature of the carbonyl carbon in the β-lactone ring makes this compound a prime candidate for nucleophilic attack, a key step in the synthesis of various heterocyclic systems.
Research has shown that related α-phenyl-β-lactones can undergo palladium-catalyzed ring-opening with amines to selectively form β-hydroxy amides. This reaction provides a direct route to highly functionalized acyclic precursors that can be cyclized to form a variety of nitrogen-containing heterocycles, such as lactams, piperidines, or other more complex systems, depending on the nature of the amine and subsequent reaction conditions.
Moreover, the reaction of this compound with other nucleophiles, such as hydrazines, hydroxylamines, or thiols, could be envisioned to produce a diverse array of five- and six-membered heterocyclic rings. For instance, reaction with hydrazine (B178648) could lead to the formation of pyrazolidinone derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazolidinones. These transformations would provide access to advanced heterocyclic systems with potential applications in medicinal chemistry and materials science.
Untapped Potential in Materials Science
The unique structure of this compound also presents intriguing possibilities for the development of new materials with tailored properties.
Monomer Development for Novel Polymeric Materials
The ring-opening polymerization (ROP) of lactones is a well-established method for producing biodegradable polyesters. The strained four-membered ring of this compound makes it a suitable candidate for ROP, potentially leading to novel polyesters with unique properties conferred by the spirocyclic and phenyl moieties.
The resulting polymer would feature a repeating unit containing a quaternary carbon center from the spirocycle and a pendant phenyl group. These features could significantly influence the polymer's thermal properties, such as its glass transition temperature and thermal stability, as well as its mechanical properties and solubility. The bulky cyclohexyl and phenyl groups would likely lead to amorphous polymers with increased rigidity compared to polyesters derived from simpler lactones. The specific conditions for the ROP of this compound, including the choice of catalyst (e.g., organometallic complexes or organic catalysts) and reaction temperature, would be crucial in controlling the polymerization process and the resulting polymer's molecular weight and dispersity.
| Potential Polymer Properties | Influencing Structural Feature |
| High Glass Transition Temperature (Tg) | Rigid spirocyclic and bulky phenyl groups |
| Amorphous Nature | Steric hindrance from the cyclohexyl and phenyl groups |
| Modified Solubility | Presence of the hydrophobic phenyl and cyclohexyl groups |
| Thermal Stability | Aromatic phenyl group |
Scaffolds for Supramolecular Chemistry
The rigid and well-defined three-dimensional structure of this compound makes it an interesting scaffold for the design of supramolecular assemblies. The phenyl group can participate in π-π stacking interactions, while the cyclohexyl ring provides a hydrophobic component. The lactone functionality can be opened to introduce other functional groups capable of hydrogen bonding or metal coordination.
By strategically modifying the molecule, for example, by introducing recognition motifs onto the phenyl ring or the cyclohexyl moiety, it could be used to construct complex supramolecular architectures such as cages, capsules, or polymers held together by non-covalent interactions. These structures could find applications in areas such as host-guest chemistry, molecular sensing, and drug delivery. The defined stereochemistry of the spiro center could also be exploited to create chiral supramolecular assemblies.
Future Research Directions and Open Questions
Development of Novel, Atom-Economical Synthetic Pathways
Current synthetic strategies for 3-Phenyl-1-oxaspiro[3.5]nonan-2-one often rely on multi-step sequences that may generate significant chemical waste. A primary future objective is the development of more efficient and sustainable, atom-economical synthetic methods.
Key Research Questions:
Can transition-metal-catalyzed reactions, such as palladium(0)-mediated cyclocarbonylation of suitable precursors, be adapted for the direct and stereoselective synthesis of the this compound core?
Could double ring-closing metathesis reactions of appropriately designed diolefinic carboxylic acid precursors offer a novel and efficient route to this spirocyclic system?
The exploration of C-H activation strategies on readily available starting materials, such as cyclohexyl-substituted phenylacetic acids, could provide a highly streamlined and atom-economical pathway.
| Potential Atom-Economical Strategy | Precursor Type | Key Transformation |
| Palladium(0)-Mediated Cyclocarbonylation | γ-Iodoallylic alcohol derivative | Intramolecular carbonylation and cyclization |
| Double Ring-Closing Metathesis | Diolefinic carboxylic acid | Sequential ring closures |
| C-H Activation/Lactonization | Substituted phenylacetic acid | Direct intramolecular cyclization |
Exploration of Underexplored Reactivity Profiles of the Spirocyclic Lactone
The reactivity of the strained β-lactone ring in this compound is a fertile ground for investigation. Understanding its behavior with a wider range of reagents will be crucial for its application as a synthetic intermediate.
Key Research Questions:
How does the spirocyclic nature of the cyclohexane (B81311) ring influence the regioselectivity and stereoselectivity of nucleophilic attack on the β-lactone carbonyl versus the acyl-oxygen bond?
Can the lactone undergo controlled ring-opening/recyclization cascades with bifunctional nucleophiles to generate novel heterocyclic scaffolds?
The reactivity of this spiro-β-lactone can be compared to analogous β-thiolactones to understand the influence of the heteroatom on reaction pathways and product stability. rsc.org
Given that spiro-β-lactones have shown potential as proteasome inhibitors, exploring the interaction of this compound with biological targets could unveil new therapeutic applications. nih.govnih.gov
Application of Flow Chemistry and Continuous Processing for Scalable Synthesis
For any practical applications of this compound, a scalable and safe synthesis is paramount. Flow chemistry offers significant advantages in terms of reaction control, safety, and scalability.
Key Research Questions:
Can the existing synthetic routes be adapted to a continuous flow process, potentially improving yields and reducing reaction times?
The development of a flow-based synthesis could enable the safe handling of potentially unstable intermediates and reagents.
Umpolung strategies, which have been successfully implemented in flow for the synthesis of other complex spirocycles, could be a powerful approach for producing this compound and its derivatives on a larger scale. nih.govresearchgate.net
Investigation of Stereochemical Control in Complex Transformations
The stereochemistry of the spirocenter and the phenyl-substituted carbon is a critical aspect of the molecule's three-dimensional structure and, consequently, its chemical and biological properties.
Key Research Questions:
Can enantioselective catalytic methods be developed for the asymmetric synthesis of this compound, providing access to single enantiomers?
How does the stereochemistry of the starting materials translate to the final product in various synthetic transformations?
The development of stereoselective transformations starting from the racemic or enantiopure lactone will be crucial for creating complex, well-defined molecular architectures. The stereochemical outcome of reactions is known to be critical for the biological activity of spiro-β-lactones. nih.govresearchgate.net
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
A deeper understanding of the conformational dynamics and electronic structure of this compound requires the application of advanced spectroscopic techniques.
Key Research Questions:
Can variable-temperature NMR studies provide insights into the conformational flexibility of the cyclohexane ring and its influence on the β-lactone?
Advanced techniques like 2D NMR (HMBC, NOESY) can be used to unambiguously determine the relative stereochemistry and through-space interactions within the molecule. scispace.com
Computational modeling, in conjunction with experimental spectroscopic data (IR, NMR, and X-ray crystallography), can provide a detailed picture of the molecule's electronic structure and reactivity. nih.gov
| Spectroscopic Technique | Information Gained |
| Variable-Temperature NMR | Conformational dynamics and energy barriers |
| 2D NMR (HMBC, NOESY) | Connectivity and spatial relationships |
| X-ray Crystallography | Solid-state structure and stereochemistry |
| Computational Modeling | Electronic structure and reactivity prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
